molecular formula C12H11Cl2N B1349681 2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline CAS No. 794582-35-7

2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline

Cat. No. B1349681
CAS RN: 794582-35-7
M. Wt: 240.12 g/mol
InChI Key: WGNBVVFJVKLVHH-UHFFFAOYSA-N
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Description

2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline, also known as CCQ, is an organic compound that has a wide range of applications in scientific research. It is a colorless solid that has a molar mass of 209.58 g/mol and a melting point of 68-69 °C. CCQ is used as a reagent for the synthesis of other compounds, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Scientific Research Applications

Synthesis and Chemical Properties

Recent research has focused on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, including 2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline. These compounds are used in the synthesis of quinoline ring systems and in constructing fused or binary quinoline-cored heterocyclic systems. Their applications span various fields due to their versatile chemical properties (Hamama et al., 2018).

Applications in Medicinal Chemistry

Several studies have explored the potential of quinoline derivatives in medicinal chemistry. For instance, certain compounds synthesized from 2-chloroquinoline-3-carbaldehydes have been evaluated as non-nucleoside Human HIV-1 Reverse Transcriptase Inhibitors. This indicates the significance of these compounds in the development of new therapeutic agents (Ghanei et al., 2015).

Antimicrobial and Antitubercular Activity

Some derivatives of 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline have demonstrated promising antimicrobial properties. For example, a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides showed significant in vitro antimycobacterial activity against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Marvadi et al., 2020).

Structural and Spectroscopic Studies

The structural and spectroscopic properties of various quinoline derivatives have been a subject of study. For instance, the synthesis and characterization of new azo dyes derived from 5-chloro-8-hydroxy quinoline have been conducted, highlighting the diverse applications of these compounds in the field of dyes and pigments (Mirsadeghi et al., 2022).

properties

IUPAC Name

2-chloro-3-(chloromethyl)-7,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N/c1-7-3-4-9-5-10(6-13)12(14)15-11(9)8(7)2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNBVVFJVKLVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=C(C=C2C=C1)CCl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368688
Record name 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline

CAS RN

794582-35-7
Record name 2-Chloro-3-(chloromethyl)-7,8-dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=794582-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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